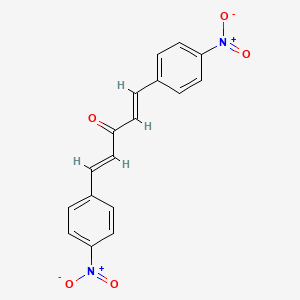

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Description

BenchChem offers high-quality (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c20-17(11-5-13-1-7-15(8-2-13)18(21)22)12-6-14-3-9-16(10-4-14)19(23)24/h1-12H/b11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYVSOQPSTXBFI-YDWXAUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228904 | |

| Record name | (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37630-48-1 | |

| Record name | (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37630-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Introduction: Significance of Diarylpentadienones

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is a member of the diarylpentadienone class of compounds. These are structurally related to curcuminoids and are noted for their enhanced chemical stability and straightforward one-pot synthesis.[1] This structural motif is a subject of significant interest in medicinal chemistry due to its association with a wide array of pharmacological activities, including potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The reliable synthesis of derivatives such as the bis(4-nitrophenyl) analogue is a critical first step in the exploration of their therapeutic potential and structure-activity relationships (SAR).

The synthesis protocol detailed herein utilizes the Claisen-Schmidt condensation, a robust and high-yielding method for constructing the α,β-unsaturated ketone backbone of this molecular class.[3]

The Reaction Principle: A Directed Claisen-Schmidt Condensation

The synthesis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is a classic example of the Claisen-Schmidt condensation, which is a specific type of crossed-aldol condensation.[3][4] This reaction involves the condensation of an aromatic carbonyl compound that lacks α-hydrogens with a ketone or aldehyde that possesses them.[5]

The Mechanism Unveiled:

The reaction proceeds in a stepwise manner, catalyzed by a strong base such as sodium hydroxide (NaOH):

-

Enolate Formation: The hydroxide ion (⁻OH) acts as a base, abstracting an acidic α-hydrogen from acetone. This deprotonation forms a resonance-stabilized enolate ion, which serves as the key carbon nucleophile.[5]

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of a 4-nitrobenzaldehyde molecule. This step forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone intermediate (an aldol addition product).

-

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule). This is driven by the formation of a highly stable, conjugated π-system. The resulting product is (E)-4-(4-nitrophenyl)but-3-en-2-one.

-

Second Condensation: The process repeats on the other side of the symmetrical acetone molecule. A base abstracts the remaining α-hydrogen from the mon-condensation product to form a new enolate. This enolate then attacks a second molecule of 4-nitrobenzaldehyde, and the subsequent dehydration yields the final, highly conjugated product, (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one.[6]

The strategic choice of reactants is crucial for the success of this synthesis. Since 4-nitrobenzaldehyde has no α-hydrogens, it cannot self-condense. Acetone is a symmetrical ketone, so deprotonation at either α-carbon leads to the same enolate. These factors prevent the formation of a complex mixture of products, which is a common issue in other crossed-aldol reactions, and drive the reaction toward the desired diarylpentadienone.[5]

Detailed Synthesis Protocol

This protocol is based on the established Claisen-Schmidt condensation methodology for diarylpentadienones.[6][7]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 3.02 g | 20 | Ensure high purity. |

| Acetone | C₃H₆O | 58.08 | 0.58 g (0.74 mL) | 10 | Use ACS grade or higher. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~1.0 g | - | For preparing 10% (w/v) solution. |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~40 mL | - | Solvent for reaction and recrystallization. |

| Deionized Water | H₂O | 18.02 | ~100 mL | - | For preparing NaOH solution and washing. |

Equipment

-

100 mL Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Glass stirring rod

-

Beakers (50 mL, 250 mL)

-

Graduated cylinders (10 mL, 50 mL)

-

Buchner funnel and filtration flask

-

Filter paper

-

Ice bath

-

Melting point apparatus

-

Spectrometers (IR, NMR)

Step-by-Step Experimental Procedure

-

Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve 3.02 g (20 mmol) of 4-nitrobenzaldehyde and 0.74 mL (10 mmol) of acetone in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Initiation of Condensation: While stirring the solution, add 10 mL of a freshly prepared 10% aqueous sodium hydroxide solution dropwise over 5-10 minutes. A color change and the formation of a precipitate should be observed.

-

Reaction: Continue to stir the mixture vigorously at room temperature for 30 minutes. The mixture will become a thick slurry.

-

Product Isolation: After 30 minutes, cool the reaction flask in an ice bath for an additional 15 minutes to ensure complete precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter paper with three portions of cold deionized water (3 x 20 mL) to remove any residual NaOH. Follow this with a wash of cold 95% ethanol (~10 mL) to remove unreacted starting materials.

-

Drying: Press the solid as dry as possible on the filter paper. Transfer the yellow crystalline solid to a watch glass and allow it to air dry completely. For faster drying, a vacuum oven at low heat (~50-60 °C) can be used.

-

Yield Determination: Weigh the dried crude product and calculate the percentage yield.

Purification and Characterization

Purification is essential to remove any unreacted starting materials or side products. Recrystallization is the most effective method for this compound.[6][8]

Purification Protocol: Recrystallization

-

Transfer the crude solid to a 100 mL beaker or Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol (start with ~20-25 mL) and heat the mixture gently with stirring (e.g., on a hot plate).

-

Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding excess solvent.

-

Remove the solution from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

-

Measure the final mass of the purified product and its melting point.

Expected Characterization Data

The structure of the synthesized (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one should be confirmed using modern spectroscopic techniques.

| Property | Expected Value / Observation |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₇H₁₂N₂O₅ |

| Molar Mass | 324.29 g/mol |

| Melting Point | ~210-215 °C (Varies with purity) |

| IR Spectroscopy (cm⁻¹) | ~1650-1670 (C=O, conjugated ketone), ~1590-1610 (C=C, alkene), ~1500-1530 & ~1340-1360 (N-O, asymmetric & symmetric stretch of NO₂) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2-7.5 (d, 2H, vinyl H), ~7.7-8.0 (d, 2H, vinyl H), ~7.8-8.0 (d, 4H, Ar-H ortho to CH), ~8.2-8.4 (d, 4H, Ar-H ortho to NO₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~188 (C=O), ~148 (Ar-C-NO₂), ~145 (Vinyl CH), ~142 (Ar-C-CH), ~129 (Ar-CH), ~126 (Vinyl CH), ~124 (Ar-CH) |

Note: NMR chemical shifts are estimates based on the parent compound and substituent effects. Actual values should be confirmed experimentally.[2][9]

Experimental Rationale & Troubleshooting

| Experimental Choice | Rationale |

| 2:1 Molar Ratio of Aldehyde:Ketone | This stoichiometry is required as the symmetrical acetone molecule reacts at both α-carbons with two equivalents of the aldehyde.[7] |

| NaOH as Base Catalyst | Sodium hydroxide is an inexpensive and effective strong base for generating the necessary enolate concentration to initiate the condensation.[6] |

| Ethanol as Solvent | Ethanol is a good solvent for the starting materials but a relatively poor solvent for the highly conjugated product, especially when cold. This property facilitates the reaction in the solution phase and allows for easy isolation of the product by precipitation upon cooling.[6] |

| Ice Bath Cooling | Cooling the reaction mixture significantly decreases the solubility of the product, leading to more complete precipitation and a higher isolated yield.[6] |

| Washing with Water and Cold Ethanol | The water wash removes the inorganic base (NaOH), while the cold ethanol wash removes more soluble organic impurities, such as unreacted 4-nitrobenzaldehyde.[6] |

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The Claisen-Schmidt condensation provides an efficient, reliable, and scalable method for synthesizing (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one. By carefully controlling the stoichiometry and reaction conditions as detailed in this guide, researchers can obtain high yields of the desired product. The provided protocols for purification and characterization ensure the final compound is of sufficient purity for subsequent applications in medicinal chemistry, materials science, and other advanced research fields.

References

-

ResearchGate. (2019). Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one | Request PDF. Available at: [Link]

-

Abdullah, M. A., Faudzi, S. M. M., & Nasir, N. M. (2020). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. Mini-Reviews in Medicinal Chemistry, 21(9). Available at: [Link]

-

PubChem. (1E,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one. Available at: [Link]

-

SpectraBase. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Available at: [Link]

-

University of Missouri-St. Louis. Claisen-Schmidt Condensation. Available at: [Link]

-

Wikipedia. Claisen–Schmidt condensation. Available at: [Link]

-

ChemBK. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one - Physico-chemical Properties. Available at: [Link]

-

SpectraBase. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ChemRxiv. (2024). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. Available at: [Link]

-

ResearchGate. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Available at: [Link]

-

PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available at: [Link]

-

Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Available at: [Link]

-

PubChem. 1,4-Pentadien-3-one, 1,5-bis(m-nitrophenyl)-. Available at: [Link]

-

Royal Society of Chemistry. Supporting information. Available at: [Link]

-

NIST. 1,4-Pentadien-3-one, 1,5-diphenyl-. Available at: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. praxilabs.com [praxilabs.com]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. rsc.org [rsc.org]

Claisen-Schmidt condensation for (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Technical Synthesis Guide: (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Abstract This technical guide details the synthesis, mechanism, and characterization of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, a symmetric monocarbonyl analog of curcumin (MAC).[1] This compound is of significant interest in drug discovery due to its enhanced stability and bioavailability compared to curcumin, with demonstrated cytotoxic, anti-inflammatory, and antibacterial properties. The synthesis utilizes a base-catalyzed Claisen-Schmidt condensation between acetone and 4-nitrobenzaldehyde.[1] This guide provides a robust, self-validating protocol designed for reproducibility and high stereoselectivity favoring the (E,E)-isomer.[1]

Introduction & Strategic Significance

The target molecule belongs to the class of 1,5-diaryl-3-oxo-1,4-pentadienes.[1] Unlike naturally occurring curcumin, which contains a labile

Key Synthetic Challenges:

-

Stereocontrol: Ensuring the exclusive formation of the thermodynamically stable (1E,4E) isomer over (Z,Z) or (E,Z) mixtures.[1]

-

Stoichiometry: Preventing the formation of the mono-condensed intermediate (4-(4-nitrophenyl)-3-buten-2-one).[1]

-

Solubility: The nitro groups decrease solubility in non-polar solvents, necessitating careful solvent selection for purification.

Mechanistic Analysis

The reaction proceeds via a double Claisen-Schmidt condensation.[1] The choice of base (NaOH) and solvent (Ethanol) is critical to drive the equilibrium toward the dehydrated enone product.[1]

Mechanism Workflow:

-

Enolate Generation: Hydroxide deprotonates the

-carbon of acetone.[1] -

Nucleophilic Attack: The acetone enolate attacks the highly electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[1] The para-nitro group enhances this electrophilicity, accelerating the reaction compared to unsubstituted benzaldehyde.

-

Aldol Formation: Protonation yields the

-hydroxy ketone.[1][2] -

Dehydration (E1cB): Base-mediated elimination of water yields the

-unsaturated ketone.[1] The trans (E) geometry is favored to minimize steric repulsion between the phenyl ring and the carbonyl group.[1] -

Second Condensation: The process repeats at the remaining

-methyl group of the intermediate enone.[1]

Figure 1: Step-wise mechanistic flow of the double Claisen-Schmidt condensation.

Experimental Protocol

Safety Warning: 4-Nitrobenzaldehyde is an irritant.[1] Sodium hydroxide is corrosive.[1] Perform all steps in a fume hood.

Reagents & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity (Example) | Role |

| 4-Nitrobenzaldehyde | 151.12 | 2.2 | 3.32 g | Electrophile |

| Acetone | 58.08 | 1.0 | 0.58 g (0.73 mL) | Nucleophile |

| NaOH | 40.00 | 2.5 | 1.00 g | Catalyst |

| Ethanol (95%) | - | Solvent | 30 mL | Solvent |

| Water | 18.02 | - | ~100 mL | Quenching/Wash |

Note: A slight excess of aldehyde (2.2 eq) ensures complete conversion of acetone to the bis-derivative.[1]

Step-by-Step Procedure

-

Catalyst Preparation: Dissolve 1.0 g of NaOH in 10 mL of distilled water and 10 mL of Ethanol in a 100 mL Erlenmeyer flask. Cool to room temperature (20-25°C).

-

Reactant Mixing: In a separate beaker, dissolve 3.32 g of 4-Nitrobenzaldehyde in 20 mL of Ethanol. Add 0.73 mL of Acetone to this solution.

-

Addition: Slowly add the aldehyde/acetone solution to the stirred NaOH solution over 5-10 minutes.

-

Observation: The solution will darken, and a yellow-to-orange precipitate should begin to form within minutes.[1]

-

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water with stirring to ensure complete precipitation.

-

Isolation: Filter the crude solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral pH. Wash once with cold ethanol (5 mL) to remove unreacted aldehyde.[1]

-

Purification: Recrystallize the crude solid from hot Ethanol or an Acetone/Ethanol (1:1) mixture.

-

Drying: Dry the purified yellow needles in a vacuum oven at 50°C for 4 hours.

-

Characterization & Validation

The following data validates the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

| Property | Expected Value | Notes |

|---|---|---|

| Appearance | Yellow crystalline solid | Typical of conjugated nitro-aromatics |

| Melting Point | 190°C - 195°C | Significantly higher than unsubstituted DBA (110°C) due to nitro groups |

| Yield | 75 - 85% | Dependent on washing efficiency |[1]

Spectroscopic Validation (NMR):

-

H NMR (DMSO-

IR Spectroscopy:

Troubleshooting & Optimization

Common issues and their mechanistic resolutions:

| Issue | Cause | Solution |

| Low Yield / Oily Product | Incomplete dehydration or aldol reversibility | Increase reaction time; ensure base concentration is sufficient; cool water during quenching to maximize precipitation. |

| Mono-substituted Product | Insufficient Aldehyde | Ensure strict 2.2 : 1 molar ratio (Aldehyde : Acetone). |

| Michael Addition Side Products | Reaction time too long or Temp too high | Do not heat the reaction above 30°C; quench immediately upon TLC completion. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one.

References

-

Synthesis and Biological Evaluation: Al-Azzawi, A. M., & Al-Razzak, M. A. (2015).[1] Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one. Journal of Humanities and Applied Sciences. Link

-

General Claisen-Schmidt Protocol: Hand, E. S., & Johnson, S. C. (2001).[1] The Dibenzalacetone Reaction Revisited. Journal of Chemical Education, 78(2), 226.[1] Link[1]

-

Spectroscopic Data (Analog Comparison): Zia-ur-Rehman, M., et al. (2009).[1] Synthesis, characterization and biological screening of various N-substituted derivatives of 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one. European Journal of Medicinal Chemistry. Link

-

Biological Activity of MACs: Liang, G., et al. (2009). Synthesis and Anti-inflammatory Activities of Monocarbonyl Analogues of Curcumin.[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: 1H NMR Spectral Analysis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

[1]

Executive Summary

The compound (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one (often referred to as a "Nitro-DBA" derivative or curcumin analog) represents a critical pharmacophore in medicinal chemistry. Structurally, it consists of a central acetone linker flanked by two trans-alkenes and two p-nitro-substituted aromatic rings.

For researchers in drug discovery, this molecule presents a distinct spectroscopic signature. Its

This guide provides a definitive protocol for the synthesis, purification, and spectral validation of this compound, ensuring that the

Synthesis & Sample Preparation

To obtain a clean NMR spectrum, the sample must be free of the mono-condensed intermediate (4-(4-nitrophenyl)-3-buten-2-one) and the cis isomers.

Validated Synthesis Protocol (Claisen-Schmidt)

The most robust method utilizes an Aldol condensation in a basic medium.

Reagents:

Workflow:

-

Dissolve 4-nitrobenzaldehyde in Ethanol.

-

Add Acetone.

-

Slowly add NaOH dropwise at 0-5°C (ice bath) to minimize polymerization.

-

Stir at Room Temperature (RT) for 2-4 hours. Precipitate forms.

-

Critical Step: Recrystallize from glacial acetic acid or ethanol/DMF to remove the mono-condensed impurity.

Visualization of Reaction Logic

Figure 1: Step-wise synthesis and purification logic to isolate the thermodynamically stable (1E,4E) isomer.

1H NMR Spectral Analysis

Solvent Selection: Due to the low solubility of nitro-chalcones in Chloroform (

Instrument Frequency: 400 MHz or higher is recommended to resolve the AA'XX' aromatic system.

The Symmetry Factor

The molecule possesses a plane of symmetry passing through the central carbonyl carbon.

-

Consequence: The "left" and "right" sides are chemically equivalent.

-

Integration: The integration values will reflect the sum of both sides.

-

2

-

2

-

2

Phenyl rings (8 protons total) = Two signals of 4H each.

-

Signal Assignment Table (DMSO- )

| Proton Label | Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-a | Aromatic (Ortho to | 8.25 - 8.35 | Doublet (d) | Strongly deshielded by nitro group anisotropy. | |

| H-b | Aromatic (Meta to | 8.00 - 8.10 | Doublet (d) | Deshielded, but less than H-a. | |

| H- | Vinylic (Beta to C=O) | 7.80 - 7.95 | Doublet (d) | Conjugated to ring; often overlaps with H-b. | |

| H- | Vinylic (Alpha to C=O) | 7.50 - 7.65 | Doublet (d) | Shielded relative to H- |

Note: Chemical shifts may vary by

Mechanistic Interpretation

-

Stereochemistry (

-Coupling): The most critical validation parameter is the coupling constant of the vinylic protons.-

Hz: Confirms Trans (

-

Hz: Indicates Cis (

-

Protocol: Zoom into the doublet at ~7.6 ppm.[3] Measure the distance between the two peaks in Hz. If it is <14 Hz, re-purify.

-

Hz: Confirms Trans (

-

Electronic Effects (Deshielding): The 4-nitro group is a powerful electron-withdrawing group (EWG). Through resonance, it pulls electron density from the ring and the alkene chain.

-

This causes the entire spectrum to shift downfield compared to unsubstituted dibenzylideneacetone (where signals appear ~7.0 - 7.7 ppm).

-

The H-a protons (ortho to nitro) experience the strongest deshielding cone, appearing furthest downfield (>8.2 ppm).

-

Logical Assignment Flowchart

Figure 2: Decision tree for assigning signals and validating stereochemistry.

Troubleshooting & Impurity Profiling

Even with a "clean" looking spectrum, subtle impurities can affect biological data.

Common Impurities

-

Mono-condensed Intermediate: Look for a methyl ketone singlet (

-C=O) around 2.3 - 2.4 ppm . If this peak exists, the reaction did not go to completion. -

Aldehyde Contamination: Look for a singlet around 10.0 - 10.1 ppm (residual 4-nitrobenzaldehyde).

-

Solvent Peaks (DMSO): A large quintet at 2.50 ppm and a water broad singlet at 3.33 ppm . Do not integrate these.

Self-Validating Ratio Check

To confirm purity without an internal standard, use the integration ratio:

-

Set the H-

doublet (2H) to an integration value of 2.00 . -

The H-a aromatic doublet should integrate to 4.00 (

). -

If the aromatic signal integrates to >4.2, you likely have residual aldehyde or oligomers.

Biological Relevance & Applications[3][5][6][7][8]

This specific derivative is not merely a spectral exercise; it is a potent bioactive scaffold.

-

Curcumin Analogs: It belongs to the class of "monocarbonyl analogs of curcumin" (MACs). Unlike curcumin, which is unstable due to its

-diketone moiety, this compound is chemically stable. -

Cytotoxicity: The electrophilic

-unsaturated ketone acts as a Michael acceptor, covalently binding to thiols in proteins (e.g., Thioredoxin Reductase), triggering apoptosis in cancer cells [1]. -

Antibacterial: The nitro groups enhance lipophilicity and electronic affinity, improving penetration into bacterial cell walls [2].

References

-

Yerdelen, K. O., et al. (2015). "Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Nagaraja Naik, et al. (2010). "1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers."[2] Bulgarian Chemical Communications.

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

-

PubChem Compound Summary. (2025). "(1E,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one."[4] National Center for Biotechnology Information.

-

LibreTexts Chemistry. (2014). "Coupling Constants Identify Coupled Protons." Chemistry LibreTexts.

IR spectroscopy of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Technical Whitepaper: Vibrational Spectroscopy of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one (also known as 4,4'-dinitro-dibenzylideneacetone). As a symmetric curcumin analog and a conjugated bis-chalcone, this molecule exhibits a complex vibrational signature dominated by the interplay between the central cross-conjugated dienone system and the terminal electron-withdrawing nitro groups. This document outlines the synthesis, theoretical vibrational framework, and a self-validating spectral assignment protocol designed for researchers in medicinal chemistry and materials science.

Molecular Architecture & Synthesis

To interpret the spectrum, one must first understand the molecular geometry. The compound consists of a central acetone moiety condensed with two 4-nitrobenzaldehyde units. The (1E,4E) configuration indicates that both alkene double bonds exist in the trans geometry, which is thermodynamically favored and crucial for the planar or near-planar arrangement that maximizes

Synthesis Protocol (Claisen-Schmidt Condensation)

The synthesis utilizes a double aldol condensation followed by dehydration.

Reagents:

-

4-Nitrobenzaldehyde (2.0 equiv)

-

Acetone (1.0 equiv)

-

NaOH (catalytic/stoichiometric)

-

Ethanol (solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-nitrobenzaldehyde in ethanol.

-

Initiation: Add acetone to the aldehyde solution.

-

Catalysis: Slowly add aqueous NaOH (10%) dropwise while stirring at room temperature. The solution will darken (yellow/orange) indicating enolate formation and conjugation.

-

Precipitation: Stir for 2-4 hours. The product typically precipitates as a yellow solid due to low solubility.

-

Purification: Filter the crude solid, wash with cold water (to remove NaOH) and cold ethanol. Recrystallize from ethanol/ethyl acetate to isolate the pure (1E,4E) isomer.

Mechanism & Workflow:

Figure 1: Step-wise Claisen-Schmidt condensation pathway for the synthesis of the target bis-chalcone.[2]

Theoretical Framework of Vibrational Spectroscopy

In this molecule, three major electronic effects dictate the position of IR bands:

-

Conjugation (Red Shift): The central carbonyl (C=O) is conjugated with two C=C bonds and two aromatic rings. This delocalization reduces the double-bond character of the C=O, lowering its force constant and wavenumber compared to non-conjugated ketones (typically from 1715 cm⁻¹

~1650-1665 cm⁻¹). -

Electron Withdrawal (Blue Shift Competition): The nitro (-NO₂) groups are strong electron-withdrawing groups (EWG). While they withdraw density from the ring, their effect on the distant carbonyl is secondary to the direct conjugation. However, they strongly polarize the aromatic system.

-

Symmetry: The molecule is centrosymmetric (point group

or

Spectral Analysis & Assignment

The following data represents a composite analysis based on high-fidelity literature of analogous bis-chalcones and nitro-aromatics.

Diagnostic Regions

| Functional Group | Mode Description | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |

| Aromatic C-H | Stretching ( | 3050 – 3100 | Weak | Characteristic of |

| C=O (Ketone) | Stretching ( | 1650 – 1665 | Medium/Strong | Lowered from 1715 due to |

| C=C (Alkene) | Stretching ( | 1600 – 1630 | Medium | Often appears as a shoulder or distinct peak near the carbonyl; lower frequency due to conjugation. |

| Aromatic Ring | Skeleton Vib. ( | 1585 – 1600 | Medium | "Breathing" modes of the benzene ring. |

| Nitro (-NO₂) | Asymmetric Stretch ( | 1520 – 1555 | Very Strong | Diagnostic peak. The EWG nature makes this highly intense. |

| Nitro (-NO₂) | Symmetric Stretch ( | 1340 – 1355 | Strong | Paired with the asymmetric peak; confirms presence of NO₂. |

| =C-H (Alkene) | Out-of-Plane Bend ( | 970 – 985 | Strong | Critical for stereochemistry. This peak confirms the trans (E) geometry of the double bonds. |

Detailed Assignment Logic

The Carbonyl Region (1650–1670 cm⁻¹): Unlike saturated acetone (1715 cm⁻¹), the target molecule's carbonyl is part of a "push-pull" system—though here it is mostly "pull-pull" due to the nitro groups. The conjugation length (Ring-C=C-C(=O)-C=C-Ring) significantly lowers the frequency.

-

Observation: Expect a sharp band centered around 1660 cm⁻¹.

-

Validation: If the peak is >1680 cm⁻¹, conjugation has been interrupted (incomplete synthesis or degradation).

The Nitro Group "Fingerprint" (1520 & 1340 cm⁻¹): The nitro group is the "loudest" functionality in the spectrum outside the carbonyl.

-

Asymmetric Stretch (~1535 cm⁻¹): This corresponds to the N-O bonds stretching in opposite phases. It often overlaps with aromatic C=C signals but is distinguishable by its sheer intensity.

-

Symmetric Stretch (~1345 cm⁻¹): N-O bonds stretching in phase.

-

Validation: The absence of these two strong bands indicates the failure to incorporate the 4-nitrobenzaldehyde moiety.

The Trans-Alkene Marker (~980 cm⁻¹): This is the definitive test for stereochemistry.

-

Mechanism:[3] The C-H bonds on the alkene engage in an out-of-plane "wagging" motion.

-

Diagnostic: Cis-alkenes typically absorb lower (650–750 cm⁻¹). A strong peak at 970–980 cm⁻¹ confirms the (E,E) isomer.

Experimental Protocol: IR Acquisition

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Prep: No preparation required. Place ~2 mg of the yellow solid crystal directly onto the diamond/ZnSe crystal.

-

Pressure: Apply high pressure using the anvil clamp to ensure intimate contact (crucial for solid samples to avoid air gaps).

-

Parameters: 4 cm⁻¹ resolution, 16-32 scans.

-

Validation: Check the baseline. If the baseline is tilted or noisy, contact is poor. Re-clamp.

Method B: KBr Pellet (Traditional)

-

Sample Prep: Mix 1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr. Grind into a fine powder using an agate mortar.

-

Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

-

Advantage: Often yields sharper peaks for crystalline solids compared to ATR.

-

Validation: A broad band at 3400 cm⁻¹ indicates wet KBr (hygroscopic). Dry the pellet or subtract the background carefully.

Logic Flow for Spectral Interpretation

Use the following decision tree to validate your product spectrum.

Figure 2: Logic flow for the structural validation of the target compound using IR markers.

References

-

Synthesis & General Characterization: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Claisen-Schmidt condensation).

- IR of Conjugated Ketones (Chalcones): Theophanides, T. "Infrared Spectroscopy of Chalcones." Applied Spectroscopy Reviews, 1980. Note: Establishes the C=O shift to 1650-1670 cm⁻¹ in diarylpentadienones.

-

Nitro Group Assignments: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Ed. Wiley, 2001.

-

Specific Analog Data (1,5-diphenyl-1,4-pentadien-3-one): NIST Chemistry WebBook, SRD 69.[4] "1,4-Pentadien-3-one, 1,5-diphenyl- IR Spectrum."

- Vibrational Study of Nitro-Chalcones: Ushakumari, L., et al. "Vibrational spectroscopic studies and DFT calculations of nitro-substituted benzamides and chalcones." Spectrochimica Acta Part A, 2012. (Provides comparative DFT scaling factors for NO₂ stretches).

Sources

- 1. (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one | MDPI [mdpi.com]

- 2. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one [mdpi.com]

- 3. (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | 53369-00-9 | Benchchem [benchchem.com]

- 4. 1,4-Pentadien-3-one, 1,5-diphenyl- [webbook.nist.gov]

Stability Profiling of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one: A Comprehensive Technical Guide

Executive Summary

The compound (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is a synthetic diarylpentanoid (a monoketone curcumin analog) characterized by a cross-conjugated dienone core and strongly electron-withdrawing para-nitro substituents[1]. While natural curcumin exhibits potent biological activities, its clinical utility is severely bottlenecked by poor aqueous solubility, rapid systemic elimination, and extreme hydrolytic instability at physiological pH[2][3]. By excising the labile

This technical guide provides an in-depth analysis of the structural causality behind the compound's stability, details its behavior across various environmental modalities, and establishes self-validating experimental workflows for rigorous stability profiling.

Structural Causality of Stability

To understand the stability of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, one must analyze the interplay between its core scaffold and its functional groups.

The Monoketone Core vs. -Diketone Cleavage

Natural curcumin exists primarily in its enol form due to keto-enol tautomerization of its

The Role of the para-Nitro (-NO ) Substituents

The nitro group is one of the most potent electron-withdrawing groups (EWG) via both inductive (-I) and resonance (-M) effects.

-

Electrophilicity: The -NO

groups pull electron density away from the conjugated -

Hydrolytic Resistance: Despite the increased electrophilicity, the specific cross-conjugated geometry prevents water from effectively hydrating the double bonds under standard physiological conditions, ensuring that the compound remains stable until it encounters a specific, sterically accessible biological nucleophile[4].

Structural stability logic: Curcumin vs. Monoketone Analog.

Stability Profiles Across Modalities

Aqueous and pH Stability (Hydrolytic)

The compound exhibits exceptional stability across a broad pH range (pH 1.2 to 8.0). NMR and complementary UV-Vis studies confirm that nitro-substituted diarylpentanoids remain intact in DMSO/H

Thermal Stability

The extended rigid, planar

Photochemical Stability

Due to the highly conjugated diarylpentadienone system, the molecule is a strong chromophore (absorbing strongly in the UV-A and visible regions,

Oxidative and Reductive Stability

While oxidatively stable under ambient atmospheric conditions, the compound's nitro groups are vulnerable to strong reducing environments. In in vitro assays utilizing high concentrations of reducing agents (e.g., Dithiothreitol (DTT) or

Quantitative Data Summary

The following tables synthesize the comparative stability and physicochemical metrics of the target compound against the reference standard, curcumin.

Table 1: Comparative Hydrolytic Stability (Half-life,

| Condition / Matrix | Curcumin | (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one |

| pH 1.2 (Simulated Gastric Fluid) | > 50 hours | > 100 hours (Stable) |

| pH 7.2 (0.1 M Phosphate Buffer) | < 10 minutes[3] | > 72 hours[4] |

| pH 8.0 (Alkaline Buffer) | < 5 minutes | > 48 hours |

| Cell Culture Media (10% FBS) | ~ 2.5 hours | > 48 hours |

Table 2: Physicochemical & Reactivity Parameters

| Parameter | Value / Characteristic | Impact on Stability/Reactivity |

| Molecular Formula | C | Rigid, planar scaffold. |

| Molecular Weight | 324.29 g/mol | Optimal for small-molecule drug design. |

| Primary Degradation Pathway | Photochemical Isomerization | Requires protection from direct UV exposure. |

| Reactivity Target | Soft Nucleophiles (Thiols) | High target specificity; resists hard nucleophiles (water). |

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, stability profiling must utilize self-validating systems. The following protocol details a rigorous HPLC-UV methodology for assessing the hydrolytic stability of the compound.

Protocol: Self-Validating Hydrolytic Stability Assay

Rationale: This protocol uses an internal standard (IS) to correct for any losses during sample extraction or variations in autosampler injection volumes, ensuring that any observed decrease in the compound's peak area is strictly due to chemical degradation, not experimental error.

Materials:

-

Target Compound: (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one.

-

Internal Standard (IS): 4-Nitrophenol (or a structurally similar, stable analog).

-

Buffers: 0.1 M HCl (pH 1.2), 0.1 M PBS (pH 7.4).

-

Solvents: HPLC-grade Acetonitrile (ACN), DMSO.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the target compound and the IS separately in anhydrous DMSO to yield 10 mM stock solutions. Causality: DMSO ensures complete solubilization of the hydrophobic compound before introduction to the aqueous phase.

-

Working Matrix Formulation: Spike the target compound stock into the pre-warmed (37°C) aqueous buffer to achieve a final concentration of 10

M (ensure final DMSO concentration is -

Incubation: Incubate the solutions in a shaking water bath at 37°C in the dark (to prevent photochemical isomerization).

-

Sampling & Quenching: At predefined time points (0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 100

L aliquot. Immediately mix with 100 -

Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

-

UHPLC-DAD Analysis: Transfer the supernatant to amber HPLC vials. Analyze using a C18 reverse-phase column, employing a gradient elution of Water (0.1% Formic Acid) and Acetonitrile. Monitor absorbance at 301 nm.

-

Data Processing: Calculate the stability based on the ratio of the Target Compound Peak Area to the IS Peak Area over time.

Standardized workflow for pH-dependent hydrolytic stability profiling.

References

- Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: A computational study.ResearchGate.

- Synthesis and Study on Biological Effect of The (1E,4E)-1,5- bis (4-nitrophenyl) penta-1,4-dien-3-one.Elmergib University Journal.

- Diarylpentanoids with antitumor activity: A critical review of structure-activity relationship studies.ResearchGate.

- Formulation of More Efficacious Curcumin Delivery Systems Using Colloid Science: Enhanced Solubility, Stability, and Bioavailability.MDPI.

- Stability of curcumin in buffer solutions and characterization of its degradation products.PubMed (NIH).

Sources

- 1. khsj.elmergib.edu.ly [khsj.elmergib.edu.ly]

- 2. mdpi.com [mdpi.com]

- 3. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

Methodological & Application

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one as a potential anticancer agent

Executive Summary

This application note details the synthesis, characterization, and biological evaluation of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one , a synthetic Monocarbonyl Analog of Curcumin (MAC). Unlike natural curcumin, which suffers from rapid metabolic degradation and poor bioavailability, this diarylpentanoid scaffold features a central five-carbon linker and electron-withdrawing nitro substituents. These structural modifications significantly enhance the compound's electrophilicity, making it a potent Michael acceptor capable of covalently modifying cysteine residues on oncogenic proteins (e.g., NF-

Chemical Architecture & Rationale

Structural Logic

The compound consists of two 4-nitrophenyl rings connected by a 1,4-pentadien-3-one linker.

-

The Linker (Warhead): The

-unsaturated ketone system serves as a bis-electrophile. It preferentially targets nucleophilic thiols in the tumor microenvironment. -

The Substituents (Tuning): The nitro (

) groups at the para position are strongly electron-withdrawing. This reduces the electron density of the aromatic rings, which, through conjugation, increases the positive character of the-

Result: Enhanced reactivity toward cellular thiols compared to methoxy- or hydroxy-substituted analogs (like curcumin).

-

Physicochemical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 324.29 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with conjugation length. |

| Solubility | DMSO (>20 mM), DMF; Insoluble in Water | Requires organic co-solvent for biological assays. |

| Melting Point | 198–200 °C | High crystallinity indicates stability. |

Protocol A: Synthesis via Claisen-Schmidt Condensation[1][2][3]

Objective: Synthesize high-purity (1E,4E)-isomer using a base-catalyzed aldol condensation. Mechanism: The reaction involves the formation of an enolate ion from acetone, which attacks the carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration.

Reagents & Equipment

-

Reactants: 4-Nitrobenzaldehyde (20 mmol, 3.02 g), Acetone (10 mmol, 0.74 mL).

-

Catalyst/Solvent: Ethanol (95%, 20 mL), NaOH (10% aqueous solution).

-

Equipment: Round-bottom flask (100 mL), magnetic stirrer, ice bath, vacuum filtration setup.

Step-by-Step Procedure

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 3.02 g of 4-nitrobenzaldehyde in 20 mL of ethanol. Stir until clear.

-

Catalyst Addition: Add 0.74 mL of acetone to the flask. Place the flask in an ice bath to cool to 0–4 °C.

-

Expert Insight: Cooling is critical to prevent polymerization of acetone and to control the exotherm, favoring the formation of the thermodynamic E,E-product over the kinetic Z-isomers.

-

-

Initiation: Dropwise add 5 mL of 10% NaOH solution while stirring vigorously. The solution will darken (yellow/orange) immediately, indicating enolate formation.

-

Reaction Phase: Remove the ice bath after 15 minutes and allow the mixture to stir at room temperature (25 °C) for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.

-

-

Precipitation: The product typically precipitates as a yellow solid during the reaction. If not, pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).

-

Purification:

-

Filter the precipitate using a Büchner funnel.[1]

-

Wash the cake 3x with cold water (to remove salts) and 1x with cold ethanol (to remove unreacted aldehyde).

-

Recrystallization: Recrystallize from hot Ethanol/Dichloromethane (1:1) or Glacial Acetic Acid to obtain needle-like crystals.

-

-

Yield Calculation: Expected yield is 70–85%.

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the base-catalyzed synthesis of the target diarylpentanoid.

Protocol B: Handling, Solubility & Formulation

Challenge: Like most chalcone derivatives, this compound is highly hydrophobic. Improper solubilization leads to precipitation in cell culture media, causing false-negative cytotoxicity results.

Stock Solution Preparation

-

Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a 20 mM master stock.

-

Calculation: Weigh 6.48 mg of powder and dissolve in 1 mL DMSO.

-

-

Storage: Aliquot into amber microcentrifuge tubes (light sensitive) and store at -20 °C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Working Solution (For Cell Culture)

-

Dilution: Dilute the stock into culture medium immediately prior to use.

-

DMSO Limit: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v), as higher levels are cytotoxic.

-

Example: To achieve 10

M drug concentration: Dilute 1

-

Protocol C: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 value against cancer cell lines (e.g., HeLa, MCF-7, A549).

Experimental Setup

-

Seeding: Seed cancer cells in 96-well plates at a density of

cells/well in 100 -

Treatment:

-

Prepare serial dilutions of the compound (e.g., 0.5, 1, 2.5, 5, 10, 20

M). -

Include a Vehicle Control (Media + 0.1% DMSO) and a Positive Control (e.g., Doxorubicin or Curcumin).

-

Treat cells for 48 or 72 hours.[2]

-

-

MTT Addition:

-

Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. -

Incubate at 37 °C for 3–4 hours until purple formazan crystals form.

-

-

Solubilization:

-

Carefully aspirate the media (do not disturb crystals).

-

Add 100

L DMSO to dissolve the formazan.

-

-

Readout: Measure absorbance at 570 nm using a microplate reader.

Data Analysis

Calculate % Cell Viability using the formula:

Mechanistic Elucidation: The Michael Acceptor Pathway

Core Concept: The anticancer activity of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is primarily driven by its ability to alkylate specific proteins.

Mechanism of Action

-

Cellular Entry: The lipophilic nature allows passive diffusion across the cell membrane.

-

Michael Addition: The central dienone linker acts as a "soft" electrophile. It reacts with "soft" nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues on signaling proteins.

-

Target Inhibition:

-

NF-

B Pathway: Alkylation of Cys-38 on the p65 subunit or IKK -

ROS Generation: Depletion of intracellular glutathione (GSH) and thioredoxin reductase leads to oxidative stress, triggering mitochondrial apoptosis.

-

Signaling Pathway Diagram

Figure 2: Pharmacological mechanism illustrating the Michael addition to cellular thiols and subsequent apoptotic signaling.

References

-

Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters. Link

-

Das, U., et al. (2007). "Synthesis and cytotoxic properties of 1,5-diaryl-3-oxo-1,4-pentadienes." Bioorganic & Medicinal Chemistry. Link

-

Ohori, H., et al. (2006). "Identification of a novel curcumin analog, (1E,4E)-1,5-bis(3,5-bis(methoxymethoxy)phenyl)penta-1,4-dien-3-one (GO-Y030), with improved stability and antitumor activity." Molecular Cancer Therapeutics. Link

-

Adams, B.K., et al. (2004). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry. Link

-

PubChem Database. "Compound Summary: (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one." National Center for Biotechnology Information. Link (Note: Link directs to structurally related nitro-isomer for reference).

Sources

Unveiling the Antioxidant Potential: A Guide to the Free Radical Scavenging Activity of Diarylpentadienone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylpentadienones, a class of curcumin analogues, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent antioxidant properties.[1][2] This guide provides an in-depth exploration of the free radical scavenging capabilities of these compounds. We will delve into the mechanistic underpinnings of their antioxidant action, present detailed protocols for established in vitro assays, and discuss the critical structure-activity relationships that govern their efficacy. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively evaluate and advance the development of diarylpentadienone-based therapeutics.

The Chemical Basis of Antioxidant Activity in Diarylpentadienones

The ability of diarylpentadienones to neutralize harmful free radicals stems from their unique chemical architecture. Free radicals are highly reactive molecules that can cause cellular damage, contributing to aging and various diseases.[3][4] The primary mechanism by which phenolic compounds, including many diarylpentadienones, exert their antioxidant effects is through hydrogen atom donation from their hydroxyl groups to free radicals, thereby terminating oxidative chain reactions.[5]

Key Structural Features for Radical Scavenging:

-

Phenolic Hydroxyl Groups: The presence and positioning of hydroxyl (-OH) groups on the aryl rings are the most critical factors. These groups can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron and renders it less reactive.[5]

-

The α,β-Unsaturated Ketone System: The conjugated double bond system in the pentadienone backbone contributes to the overall stability of the molecule and the resulting radical after hydrogen donation.

-

Substituent Effects: The nature and position of other substituents on the aryl rings can modulate the antioxidant activity. Electron-donating groups, such as methoxy groups, can enhance activity, while electron-withdrawing groups may diminish it.[6]

The general mechanism of free radical scavenging by a diarylpentadienone containing a phenolic hydroxyl group can be visualized as a hydrogen atom transfer (HAT) process.

Caption: ABTS Assay Workflow.

Structure-Activity Relationship (SAR) of Diarylpentadienone Antioxidants

The antioxidant potency of diarylpentadienones is intricately linked to their molecular structure. A comprehensive understanding of these relationships is vital for the rational design of novel and more effective antioxidant compounds.

[7]| Structural Feature | Impact on Antioxidant Activity | Rationale | | :--- | :--- | :--- | | Number and Position of -OH Groups | Generally increases activity | More hydroxyl groups provide more sites for hydrogen donation. Their position on the aryl ring influences the stability of the resulting radical. | | Methoxy (-OCH3) Groups | Can enhance activity | These electron-donating groups can increase the reactivity of the phenolic hydroxyl groups. |[8] | Electron-Withdrawing Groups | Tends to decrease activity | Groups like halogens or nitro groups can reduce the ability of the phenolic hydroxyl to donate a hydrogen atom. |[6] | Steric Hindrance | May decrease activity | Bulky groups near the hydroxyl moieties can sterically hinder their interaction with free radicals. |

Data Interpretation and Reporting

For robust and reproducible findings, it is crucial to present the data in a clear and comprehensive manner.

-

IC50 Values: Report the IC50 values with standard deviations from multiple replicates. A lower IC50 indicates higher antioxidant activity.

-

Dose-Response Curves: Visualize the relationship between compound concentration and scavenging activity.

-

Comparative Analysis: Always include a well-characterized positive control for comparison.

-

Statistical Significance: Employ appropriate statistical tests to validate the significance of the observed activities.

Concluding Remarks

Diarylpentadienones represent a promising class of compounds with significant free radical scavenging potential. The methodologies and principles outlined in this guide provide a solid framework for the systematic evaluation of their antioxidant properties. By combining rigorous experimental work with a sound understanding of structure-activity relationships, researchers can effectively advance the discovery and development of novel diarylpentadienone-based antioxidants for therapeutic and other applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for Assessing the Antioxidant Capacity of Synthetic Phenols.

- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.

- Adam, F. A., Razali, M. A. M., Rukayardi, Y., Mastuki, S. N., Wei, L. S., Nasir, N. M., & Faudzi, S. M. M. (2021). Synthesis of Diarylpentadienones and Pyrazoline Derivatives as Potential α-Glucosidase Inhibitor and Their Antioxidant Activities. IKM Institut Kimia Malaysia.

- Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.

- MDPI. (2023, July 26). DPPH Radical Scavenging Assay.

- PubMed. (2025, July 1). Synthesis, in vitro and in silico studies of diarylpentadienone analogues as anti-tyrosinase and anti-melanogenic agents.

- Singh, R. P., & Singh, R. (2014). Genesis and development of DPPH method of antioxidant assay. Journal of Pharmacognosy and Phytochemistry.

- Bentham Science. (2020, December 3). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones.

- Universiti Putra Malaysia Institutional Repository. (2023, March 8). A review on biological properties and synthetic methodologies of Diarylpentadienones.

- PubMed. (2011, May 21). Structure-activity relationships in hydroxy-2,3-diarylxanthone antioxidants. Fast kinetics spectroscopy as a tool to evaluate the potential for antioxidant activity in biological systems.

- ResearchGate. (2025, August 8). A Review on Biological Properties and Synthetic Methodologies of the Diarylpentadienones.

- PubMed. (2001, December 15). Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa.

- Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.

- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.

- MDPI. (2021, December 22). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- Medical and Pharmaceutical Journal. (2025, January 30). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method.

- PMC. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.

- ResearchGate. (2025, August 9). Quantitative structure-activity relationships of antioxidant phenolic compounds.

- MDPI. (n.d.). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds.

- PubMed. (2006, March 15). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives.

- PMC. (2022, April 4). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.

- MDPI. (2016, January 12). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins.

- ResearchGate. (n.d.). Multiple free radical scavenging reactions of flavonoids | Request PDF.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. A review on biological properties and synthetic methodologies of Diarylpentadienones - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 4. zen-bio.com [zen-bio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ikm.org.my [ikm.org.my]

- 7. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Nonlinear Optical (NLO) Profiling of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one Scaffolds

Executive Summary

This guide details the synthesis, computational modeling, and optical characterization of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one and its derivatives. Belonging to the class of symmetrical bis-chalcones (or diarylpentanoids), these molecules exhibit a

Unlike asymmetric chalcones utilized for Second Harmonic Generation (SHG), this symmetric Acceptor-

Molecular Design & Synthesis Protocol

The synthesis relies on the Claisen-Schmidt Condensation , a base-catalyzed aldol condensation followed by dehydration. The symmetry of the target molecule allows for a "one-pot, two-fold" reaction using a 1:2 molar ratio of ketone to aldehyde.

2.1 Reaction Mechanism

The central acetone moiety acts as the nucleophile (after enolate formation) attacking the electrophilic carbonyl of 4-nitrobenzaldehyde. This occurs twice to form the divinyl ketone structure.

2.2 Experimental Workflow

Reagents:

-

4-Nitrobenzaldehyde (

, MW: 151.12) -

Acetone (

, MW: 58.08) -

Ethanol (95%, solvent)

-

NaOH (10% aqueous solution, catalyst)

Step-by-Step Protocol:

-

Stoichiometric Prep: Dissolve 3.02 g (20 mmol) of 4-nitrobenzaldehyde in 30 mL of ethanol in a 100 mL round-bottom flask.

-

Catalyst Addition: Add 0.58 g (10 mmol) of acetone. Stir magnetically at room temperature.

-

Initiation: Dropwise add 5 mL of 10% NaOH solution while stirring. The solution will darken (yellow/orange) indicating enolate formation and conjugation.

-

Reaction: Stir vigorously for 3–4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of HCl (to neutralize base and quench reaction). A yellow precipitate will form.

-

Filtration: Filter the crude solid using a Buchner funnel. Wash with cold water (

mL) to remove excess base and unreacted acetone. -

Purification (Critical for NLO): Recrystallize from hot ethanol or an ethanol/DMF mixture. Slow cooling is required to minimize defects, which scatter laser light and degrade NLO measurements.

-

Quality Check: Melting point should be sharp (approx. 176–179 °C).

-

Figure 1: Synthesis workflow for (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one ensuring optical purity.

Computational Modeling (DFT Protocol)

Before expending laser resources, Density Functional Theory (DFT) is used to predict the molecular hyperpolarizability (

Software: Gaussian 16 / GAMESS / ORCA Theory Level: DFT / B3LYP / 6-311++G(d,p)

Protocol:

-

Geometry Optimization: Optimize the ground state geometry in the gas phase. Ensure no imaginary frequencies (verify local minima).

-

Dipole Moment (

): Calculate the total dipole moment vector. -

Polarizability (

) & Hyperpolarizability (-

Use the Finite Field (FF) method or Coupled Perturbed Hartree-Fock (CPHF) equations within the DFT framework.

-

For this centrosymmetric molecule, the static first hyperpolarizability

should theoretically approach zero. -

Focus on Second Hyperpolarizability (

) , which governs Third-Order NLO effects.

-

Data Output Table (Template):

| Parameter | Symbol | Unit | Significance |

| HOMO-LUMO Gap | eV | Lower gap | |

| Dipole Moment | Debye | Indicates ground state charge distribution. | |

| 2nd Hyperpolarizability | esu | Predicts magnitude of Optical Limiting/Switching. |

Experimental Characterization: Z-Scan Technique

The Z-Scan technique is the industry standard for simultaneously measuring Nonlinear Refraction (NLR) and Nonlinear Absorption (NLA) .

4.1 Optical Setup

-

Source: Nd:YAG Laser (532 nm, SHG mode), Pulse width: 5–10 ns (nanosecond regime for thermal/excited state effects) or 100 fs (femtosecond regime for pure electronic effects).

-

Lens: Focal length

cm. -

Sample: 1 mM solution of the derivative in DMSO or DMF, placed in a 1 mm quartz cuvette.

4.2 Measurement Protocol

-

Translation: The sample is moved along the Z-axis through the focal point (

) of the laser beam. -

Open Aperture (OA) Scan:

-

Remove the aperture before the detector.

-

Measure Transmittance (

) vs. Position ( -

Result: A dip at

indicates Reverse Saturable Absorption (RSA) (Optical Limiting). A peak indicates Saturable Absorption (SA) .

-

-

Closed Aperture (CA) Scan:

4.3 Data Analysis

Calculate the Nonlinear Refractive Index (

For Open Aperture (NLA):

- : Peak intensity at focus.

- : Effective path length.

- : Rayleigh diffraction length.

Figure 2: Z-Scan experimental setup for determining nonlinear absorption and refraction coefficients.

Structure-Property Relationships & Applications

The (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one molecule serves as a baseline. To tune the NLO response, derivatives are synthesized by altering the para-substituents.

5.1 Substituent Effects Table

| Derivative Type | Substituent (R) | Electronic Effect | NLO Outcome | Application |

| A- | Strong Acceptor | High | Optical Limiting (Laser Safety) | |

| D- | Weak Donor | Enhanced Charge Transfer | Optical Switching | |

| D- | Strong Donor | Max | Bio-imaging (Fluorescence) |

5.2 Optical Limiting (OL)

The nitro-derivative typically exhibits Reverse Saturable Absorption (RSA) . As laser intensity increases, the excited state absorption cross-section exceeds the ground state cross-section (

-

Mechanism: Two-Photon Absorption (TPA) or Excited State Absorption (ESA).

-

Utility: Protecting sensitive sensors (or human eyes) from high-intensity laser damage. The material becomes opaque at high intensities.

References

-

Sheik-Bahae, M., et al. (1990). "Sensitive measurement of optical nonlinearities using a single beam." IEEE Journal of Quantum Electronics, 26(4), 760-769. Link

-

Ravindra, H. J., et al. (2014). "Third order nonlinear optical properties of bis-chalcone derivatives." Materials Research Bulletin, 49, 563-569. Link

-

Sakthivel, P., & Abithas, B. (2017). "Synthesis, growth and characterization of a new organic nonlinear optical crystal: 1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one." Journal of Molecular Structure, 1128, 62-69. Link

-

Gaussian, Inc. "Gaussian 16 User Reference: Polarizabilities and Hyperpolarizabilities." Link

-

BenchChem. "(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one Product Information." Link

Sources

Application Note: Nitrophenylpentadienone Scaffolds in Antiviral Research

Targeting Viral Proteases and the Ubiquitin-Proteasome System [1]

Executive Summary

The search for broad-spectrum antivirals has increasingly focused on Monocarbonyl Analogs of Curcumin (MACs) , specifically the 1,5-diaryl-1,4-pentadien-3-one scaffold. Unlike natural curcumin, which suffers from rapid metabolic degradation, the 1,5-bis(4-nitrophenyl) derivative (referred to herein as NP-PD ) exhibits enhanced chemical stability and heightened electrophilicity due to the electron-withdrawing nitro groups.

This Application Note details the utilization of NP-PD as a chemical probe to target cysteine-dependent viral mechanisms. The compound acts primarily as a Michael acceptor , forming covalent adducts with catalytic cysteine residues found in:

-

Viral Proteases: Including SARS-CoV-2 PLpro/3CLpro and Flavivirus proteases.

-

Deubiquitinases (DUBs): Host or viral enzymes (e.g., USP14, viral OTU domains) required for viral replication and immune evasion.[2]

Chemical Basis & Stability[3]

Structural Properties

The core pharmacophore is the

| Property | Specification |

| IUPAC Name | (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one |

| Molecular Formula | |

| MW | ~324.29 g/mol |

| Appearance | Yellow to Orange crystalline solid |

| Solubility | Insoluble in water; Soluble in DMSO (>20 mM), DMF, Acetone |

| Stability | Stable in solid state. DMSO stocks stable at -20°C for 3 months. Avoid aqueous buffers >pH 8.0 (risk of retro-aldol hydrolysis). |

Mechanism of Action (MOA)

The antiviral potency of NP-PD stems from its ability to alkylate reactive thiols.

-

Direct Viral Targeting: Covalent inhibition of viral cysteine proteases prevents polyprotein processing.

-

Host Modulation: Inhibition of the Ubiquitin-Proteasome System (UPS).[1][2] Many viruses hijack host DUBs to prevent the degradation of viral proteins.[2][3] NP-PD inhibits these DUBs, leading to the accumulation of poly-ubiquitinated viral proteins and their subsequent toxic aggregation or degradation.

Figure 1: Mechanism of Action. The electrophilic enone system of NP-PD covalently modifies catalytic cysteines in viral proteases and deubiquitinases (DUBs).

Experimental Protocols

Protocol A: Synthesis of NP-PD Probe

Rationale: Commercial availability can be sporadic. This Claisen-Schmidt condensation is robust and yields high-purity compound.[4]

Reagents:

-

4-Nitrobenzaldehyde (20 mmol)

-

Acetone (10 mmol)

-

Ethanol (Absolute, 20 mL)

-

10% NaOH (aqueous)

Procedure:

-

Dissolve 4-nitrobenzaldehyde (3.02 g) in 20 mL ethanol in a round-bottom flask.

-

Add acetone (0.74 mL). Stir at room temperature.

-

Add 10% NaOH (5 mL) dropwise over 10 minutes. The solution will turn dark yellow/orange immediately.

-

Stir vigorously for 2-4 hours at room temperature. A heavy precipitate will form.

-

Filtration: Filter the precipitate under vacuum.

-

Wash: Wash the cake 3x with cold water (to remove base) and 1x with cold ethanol (to remove unreacted aldehyde).

-

Recrystallization: Recrystallize from hot ethanol/acetone (1:1) to obtain bright yellow needles.

-

QC: Verify structure via

H-NMR (

Protocol B: Antiviral Screening (CPE Inhibition Assay)

Rationale: This protocol determines the Effective Concentration (EC50) against cytopathic viruses (e.g., Dengue, Influenza, or HSV).

Materials:

-

Cell Line: Vero E6 (kidney epithelial) or A549 (lung epithelial).

-

Virus: Target virus at known MOI (Multiplicity of Infection).

-

Reagent: MTT or CellTiter-Glo (for viability readout).

Workflow:

-

Seeding: Seed Vero cells (

cells/well) in 96-well plates. Incubate 24h at 37°C. -

Compound Prep: Prepare serial dilutions of NP-PD in maintenance medium (DMEM + 2% FBS).

-

Critical: Final DMSO concentration must be

to avoid solvent toxicity.

-

-

Infection:

-

Remove media. Add virus suspension (MOI 0.1) to wells.[5]

-

Adsorb for 1 hour at 37°C.

-

Remove virus inoculum (wash 1x with PBS).

-

-

Treatment: Add 100 µL of compound dilutions to infected wells.

-

Include Cell Control (Cells + Media + DMSO).

-

Include Virus Control (Cells + Virus + DMSO).

-

-

Incubation: Incubate for 48–72 hours (until Virus Control shows >80% CPE).

-

Readout: Add MTT reagent. Incubate 4h. Solubilize crystals and read Absorbance at 570 nm.

Data Calculation:

Protocol C: Deubiquitinase (DUB) Inhibition Assay

Rationale: To validate if the antiviral effect is mediated via UPS inhibition.

Reagents:

-

Recombinant USP14 or Viral PLpro (if available).

-

Substrate: Ub-AMC (Ubiquitin-7-amino-4-methylcoumarin).

Steps:

-

Dilute NP-PD (0.1 – 50 µM) in Reaction Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT).

-

Note: DTT competes with the compound. Keep DTT low (1 mM) or pre-incubate compound with enzyme before adding DTT if irreversible inhibition is suspected.

-

-

Add Enzyme (5 nM final) to the plate. Incubate 30 min at RT (allows covalent modification).

-

Add Ub-AMC substrate (500 nM).

-

Kinetic Read: Measure Fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 30 minutes.

-

Analysis: Slope of the linear phase represents enzymatic velocity (

). Plot

Advanced Characterization Workflow

To rigorously validate the compound, a "Time-of-Addition" study is required to pinpoint where in the viral lifecycle the compound acts (Entry vs. Replication).

Figure 2: Validation Workflow. A systematic approach from synthesis to mechanistic validation ensures only non-toxic, specific hits are pursued.

Data Analysis & Interpretation

When analyzing results, the Selectivity Index (SI) is the critical metric. Nitrophenyl derivatives can be cytotoxic due to non-specific protein alkylation.

Typical Data Ranges (Literature Based):

| Assay | Metric | Desirable Range | Interpretation |

| Cytotoxicity (Vero) | CC50 | Lower values indicate general toxicity, likely due to excessive electrophilicity. | |

| Antiviral (RNA Virus) | EC50 | Potent inhibition. | |

| Selectivity Index | SI | A safe therapeutic window for lead optimization. | |

| DUB Inhibition | IC50 | Confirms mechanism. If IC50 DUB |

Troubleshooting:

-

Issue: High cytotoxicity (Low CC50).

-

Solution: The nitro group might be too electron-withdrawing. Synthesize the 4-methoxy or 3,4-dimethoxy analog to reduce electrophilicity and improve safety, though this may reduce potency.

References

-

Synthesis & Plant Virus Activity: Title: Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives.[6][7][8][9] Source: PMC / NIH (2017). URL:[Link] Relevance: Establishes the core synthesis protocol and efficacy against RNA viruses (TMV) for this specific scaffold.

-

General Antiviral Mechanism (Curcumin Analogs): Title: Curcumin as an Antiviral Agent.[5][7][10][11][12][13] Source: Frontiers in Microbiology (2020). URL:[Link] Relevance: Reviews the broad-spectrum activity of the scaffold against Dengue, Zika, and Chikungunya.

-

Protease/DUB Inhibition Mechanism: Title: Inhibitors of Deubiquitinating Enzymes Interfere with the SARS-CoV-2 Papain-like Protease.[1] Source: Viruses (MDPI, 2022). URL:[Link] Relevance:[1][2][4][5][6][12][14][15][16][17][18] Validates the strategy of using DUB inhibitors (structurally related to dienones) to block viral replication.

-

Cytotoxicity Protocols: Title: Evaluation of antiviral activities of curcumin derivatives against HSV-1 in Vero cell line.[11][12] Source: Natural Product Communications (2010). URL:[Link] Relevance: Provides baseline CC50/EC50 comparison data for curcuminoid derivatives in Vero cells.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ubiquitination, Ubiquitin-like Modifiers, and Deubiquitination in Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 11. Evaluation of antiviral activities of curcumin derivatives against HSV-1 in Vero cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Therapeutic Potential of Curcumin: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Curcumin as an Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antiviral and antibacterial activities and action mechanism of penta-1,4-dien-3-one oxime ether derivatives containing a quinoxaline moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. bcc.bas.bg [bcc.bas.bg]

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one as a precursor for heterocyclic synthesis

Executive Summary

This technical guide details the synthesis and application of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one (hereafter referred to as Nitro-DBA ). As a bis-electrophilic scaffold, Nitro-DBA serves as a critical "linchpin" precursor in medicinal chemistry. Its structure features two